5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14-13(8-12)15(16)18-17-14/h2-8H,9H2,1H3,(H3,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDTZVIHIUIOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244348 | |
| Record name | 5-[(4-Methoxyphenyl)methoxy]-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242152-62-0 | |
| Record name | 5-[(4-Methoxyphenyl)methoxy]-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242152-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Methoxyphenyl)methoxy]-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and 3-nitroindazole.
Formation of 4-methoxybenzyloxy Intermediate: The 4-methoxybenzyl alcohol is converted to 4-methoxybenzyloxy chloride using thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution: The 4-methoxybenzyloxy chloride is then reacted with 3-nitroindazole in the presence of a base such as potassium carbonate (K2CO3) to form the desired intermediate.
Reduction: The nitro group in the intermediate is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues Within the Indazole Family
N-[(4-Methoxyphenyl)methyl]-1H-indazol-3-amine (41o)
- Core Structure : Indazole with a 4-methoxybenzyl group at position 3.
- Key Differences : The amine at position 3 is substituted with a 4-methoxybenzyl group instead of a hydrogen.
- Properties: Reported as a yellow oil with ≥98% purity.
N-[(4-Methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-indazol-3-amine (41p)
- Core Structure : Indazole with a trifluoromethyl (CF₃) group at position 5 and a 4-methoxybenzyl group at position 3.
- Key Differences : The CF₃ group at position 5 introduces strong electron-withdrawing effects, which could increase metabolic stability and alter binding affinity compared to the methoxyphenylmethoxy group in the target compound.
- Properties : A white solid with ≥98% purity, highlighting the impact of CF₃ on crystallinity .
Pyrazole-Based Analogues
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
- Core Structure : Pyrazole (five-membered ring) with a 4-methoxyphenyl group at position 1 and a methyl group at position 3.
- Properties: Limited data on biological activity, but the structural simplicity may favor synthetic accessibility .
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
- Core Structure : Pyrazole with a phenyl group at position 3 and a 4-methoxyphenyl group at position 1.
- Key Differences : The phenyl group at position 3 adds steric bulk, which could hinder target engagement compared to the smaller amine group in the indazole derivative .
Functional Group Impact and Pharmacological Implications
- Methoxy Groups : The 4-methoxyphenyl moiety is common across analogues and is associated with improved solubility and moderate electron-donating effects, which may enhance binding to aromatic residues in target proteins .
- Amine vs. Benzyl Substitutions : The free amine in the target compound allows for hydrogen bonding, whereas benzyl-substituted analogues (e.g., 41o) may prioritize hydrophobic interactions .
- Trifluoromethyl vs. Methoxyphenylmethoxy : The CF₃ group in 41p increases metabolic resistance but may reduce solubility compared to the polar methoxyphenylmethoxy group in the target compound .
Biological Activity
5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent . This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been observed to inhibit various enzymes and receptors involved in cell proliferation and survival, particularly kinases associated with cancer pathways. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer effects against several human cancer cell lines, including:
- K562 (chronic myeloid leukemia)
- A549 (lung cancer)
- PC-3 (prostate cancer)
- Hep-G2 (hepatoma)
The compound showed an IC50 value of approximately 5.15 µM against K562 cells, indicating significant cytotoxicity while displaying a higher IC50 value of 33.2 µM against normal HEK-293 cells, suggesting a degree of selectivity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial potential. Preliminary investigations suggest it may inhibit the growth of various pathogenic microorganisms, although specific data on its efficacy against particular strains are still emerging.
Structure-Activity Relationships (SAR)
The unique substitution pattern of this compound contributes significantly to its biological activity. The presence of both methoxy and benzyloxy groups enhances its interaction with biological targets. Comparative studies with similar compounds reveal that modifications at the C-5 position of the indazole ring can lead to variations in potency and selectivity against different cancer cell lines.
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | 5.15 | K562 |
| Compound A | 10.2 | A549 |
| Compound B | 8.0 | PC-3 |
| Compound C | 3.32 | Hep-G2 |
Case Studies and Research Findings
Several studies have highlighted the promising therapeutic potential of indazole derivatives, including this compound:
- Study on K562 Cell Line : The compound was shown to induce apoptosis in K562 cells through modulation of Bcl2 family proteins, decreasing Bcl2 expression while increasing Bax levels, demonstrating its mechanism in promoting cancer cell death .
- Comparative Analysis : In a comparative study with other indazole derivatives, this compound exhibited superior antiproliferative activity against Hep-G2 cells compared to others in its class, suggesting that the methoxy substitution enhances its therapeutic efficacy .
- Antimicrobial Investigations : Emerging data suggest that this compound may also possess antimicrobial properties, although more extensive testing is required to fully characterize its spectrum of activity against various pathogens.
Q & A
Basic: What are the established synthetic routes for 5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine, and what critical parameters influence yield and purity?
Answer: The synthesis typically involves multi-step processes starting with cyclization of indazole precursors. For example, hydrazine derivatives react with carbonyl compounds under reflux, followed by O-alkylation using 4-methoxybenzyl bromide. Key parameters include:
- Temperature control : Maintain 60–80°C during alkylation to prevent byproduct formation .
- Stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to indazole intermediate to maximize substitution .
- Purification : Column chromatography with gradient elution (hexane:EtOAc 3:1 to 1:1) achieves >95% purity. Moisture control (<0.5% H₂O) during acylation steps improves yields by 15–20% .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer: Use a combination of:
- ¹H/¹³C NMR (in DMSO-d₆):
- FT-IR : N–H stretch (3350–3450 cm⁻¹) and C–O–C vibration (1240–1270 cm⁻¹) confirm functional groups .
- HRMS : Molecular ion [M+H]⁺ with <3 ppm error validates molecular formula .
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Answer: Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use internal controls (e.g., staurosporine) and maintain ATP concentrations at Kₘ values (±10%) .
- Orthogonal validation : Combine enzymatic assays with surface plasmon resonance (SPR) to confirm binding kinetics .
- Batch consistency : Synthesize three independent compound batches and test in triplicate to exclude batch effects .
Advanced: What computational approaches predict the binding mode of this compound to kinase targets?
Answer: A hybrid workflow is recommended:
Molecular docking (Glide or AutoDock Vina): Use crystal structures (e.g., PDB 3QKK) with optimized H-bond networks .
Molecular dynamics (MD) : Run 100 ns simulations (AMBER force field) to assess stability.
Binding free energy : Calculate via MM/PBSA on 500 trajectory frames. Validate with mutagenesis (e.g., T338A mutation increasing Kᵢ >10-fold confirms binding interactions) .
Basic: What in vitro strategies are recommended for initial pharmacological screening?
Answer: A tiered approach ensures efficiency:
Primary screen : Test against a kinase panel (20–50 targets at 10 µM).
Dose-response : Determine IC₅₀ (8-point curve) for hits showing >50% inhibition.
Cytotoxicity : Use MTT assays in HEK293 cells. Include reference inhibitors (e.g., midostaurin for FLT3) to validate assay conditions .
Advanced: How should stability studies evaluate degradation pathways under physiological conditions?
Answer: Follow ICH guidelines for forced degradation:
- Conditions : Acidic (0.1N HCl, 40°C), basic (0.1N NaOH, 40°C), oxidative (3% H₂O₂), thermal (60°C), and photolytic (1.2 million lux hours).
- Analysis : UPLC-QTOF-MS with BEH C18 column (1.7 µm, 2.1×50 mm) identifies major degradation products (e.g., methoxy hydrolysis, t₁/₂ ~48 h at pH 7.4 ).
- Predictive modeling : Use Arrhenius plots to extrapolate shelf-life .
Advanced: How can selectivity across kinase targets be optimized through SAR studies?
Answer: Focus on three structural domains:
Methoxy substitution : Replace with electron-withdrawing groups (Cl, CF₃) to modulate kinase binding .
Indazole N1-position : Introduce methyl or benzyl groups to sterically hinder off-target interactions.
C5-position : Add hydrogen bond donors (e.g., –OH) to enhance specificity. Validate with kinome-wide profiling (DiscoverX ScanMAX) . Co-crystallization (<2.2 Å resolution) rationalizes selectivity .
Basic: What chromatographic methods ensure purity analysis?
Answer:
- Reverse-phase HPLC : C18 column (5 µm, 4.6×250 mm), 20–80% ACN/0.1% TFA gradient over 30 min, detection at 254 nm.
- Validation criteria : Resolution >2.0 from impurities, RSD <1% for retention time, LOD <0.05% .
- HILIC : For polar impurities, use silica columns (3 µm, 2.1×100 mm) with ACN/ammonium formate buffer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
